(2-Chloro-4-fluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neuroprotective Effects
- A study explored aryloxyethylamine derivatives, including compounds structurally similar to the given compound, demonstrating potential neuroprotective effects against glutamate-induced cell death. These compounds showed promise in treating ischemic stroke, indicating their potential in neuroprotection (Zhong et al., 2020).
Antidepressant Potential
- Derivatives of the compound exhibited significant antidepressant effects in animal models. A particular focus was on 5-HT1A receptor agonists, where certain fluorine-substituted derivatives showed enhanced oral activity and potent antidepressant potential (Vacher et al., 1999).
Analgesic Properties
- High-efficacy 5-HT1A receptor agonists, including derivatives of the mentioned compound, demonstrated significant analgesic effects in models of chronic nociceptive and neuropathic pain, as well as spinal cord injury-induced allodynia (Colpaert et al., 2004).
Imaging Applications
- Derivatives of this compound have been developed for use in imaging studies. One study focused on the synthesis and in vivo evaluation of a radiolabeled derivative for visualizing the 5-HT2A receptor, showing potential as a SPECT tracer in brain imaging (Blanckaert et al., 2007).
Crystal and Molecular Structure Studies
- The crystal structure of various derivatives has been examined to understand their molecular properties better. These studies involve detailed analysis of the molecular and crystal structures, providing insights into the stability and interactions of these compounds (Karthik et al., 2021).
Antimicrobial Activity
- Some derivatives have shown potential as antimicrobial agents. Synthesized derivatives exhibited significant activity against bacterial and fungal strains, indicating their potential in antimicrobial applications (Mallesha et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target, thereby altering its function .
Pharmacokinetics
Its molecular weight (39485 g/mol) suggests that it may have good oral bioavailability . The compound is a solid at room temperature, and it is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C, which may affect its stability and bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability or its interaction with its targets . Additionally, the presence of other molecules could either compete with the compound for its target or alter the target’s conformation, thereby affecting the compound’s efficacy .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c1-11-20-7-4-16(21-11)24-13-5-8-22(9-6-13)17(23)14-3-2-12(19)10-15(14)18/h2-4,7,10,13H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFADTXZLHIWTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.